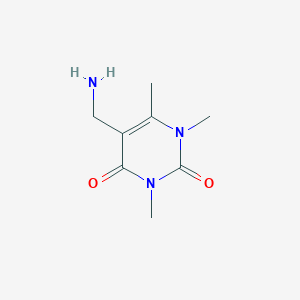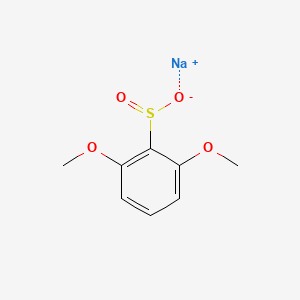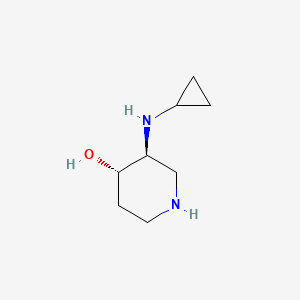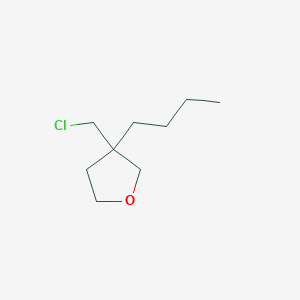
3-Butyl-3-(chloromethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-3-(chloromethyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom and four carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-(chloromethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the reaction of butylmagnesium chloride with 3-chloropropionaldehyde, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like titanium tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
3-Butyl-3-(chloromethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
3-Butyl-3-(chloromethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butyl-3-(chloromethyl)oxolane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the context of its use.
類似化合物との比較
Similar Compounds
Tetrahydrofuran (THF): A similar cyclic ether with a four-membered ring.
1,3-Dioxolane: Another cyclic ether with a five-membered ring containing two oxygen atoms.
1,3-Dioxane: A six-membered ring ether with two oxygen atoms.
Uniqueness
3-Butyl-3-(chloromethyl)oxolane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC名 |
3-butyl-3-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-9(7-10)5-6-11-8-9/h2-8H2,1H3 |
InChIキー |
BAPDZDHPRNWBRY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCOC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
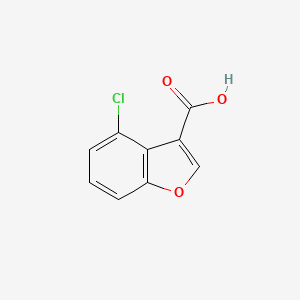
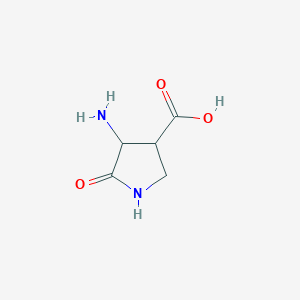
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
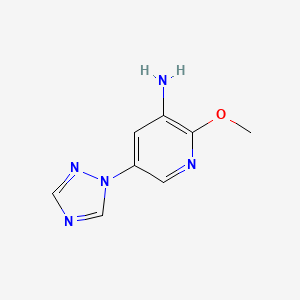
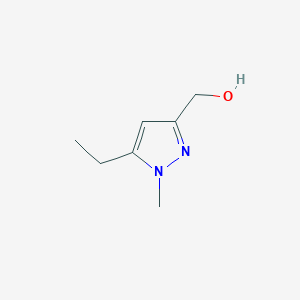
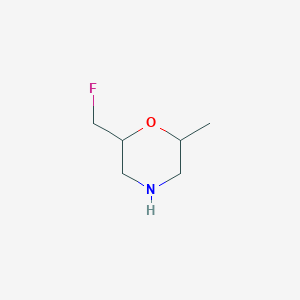
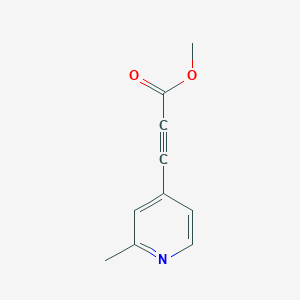

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13180360.png)
